Ferroquine (SSR97193) is a synthetic organometallic compound designed as an antimalarial agent. [] It is a unique derivative of chloroquine, a traditional antimalarial drug, incorporating a ferrocene moiety into its structure. [] Ferroquine exhibits potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria. [] It is classified as a bioorganometallic compound due to its incorporation of a metal center (iron in ferrocene) into a biologically active molecule (chloroquine). [] Ferroquine's significance lies in its ability to circumvent the resistance mechanisms developed by the malaria parasite against conventional antimalarial drugs. [, ]
Related Compounds
Relevance: Chloroquine serves as the structural basis for Ferroquine []. Ferroquine was designed by incorporating a ferrocenyl group into the chloroquine structure to overcome chloroquine resistance []. While both compounds are believed to target hematin and inhibit hemozoin formation, Ferroquine exhibits superior activity against chloroquine-resistant parasites []. This difference in activity is attributed to the unique structural and physicochemical properties conferred by the ferrocene moiety [].
Desmethylferroquine (SSR97213)
Compound Description: Desmethylferroquine (SSR97213) is the major active metabolite of Ferroquine []. It exhibits significant antimalarial activity [].
Relevance: Desmethylferroquine is a key metabolite of Ferroquine and contributes to its overall antimalarial efficacy. It possesses a similar structure to Ferroquine but lacks a methyl group []. The long half-life of Desmethylferroquine in the blood contributes to the sustained antimalarial effect observed with Ferroquine treatment [].
Mono-N-demethyl ferroquine
Compound Description: Mono-N-demethyl ferroquine is a metabolite of Ferroquine generated through an oxidative pathway in the liver []. It displays notable antimalarial activity, even against chloroquine-resistant strains [].
Relevance: As a major metabolite of Ferroquine, Mono-N-demethyl ferroquine significantly contributes to its long-acting antimalarial activity. Although less potent than Ferroquine, its activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum underscores its importance in the overall efficacy of Ferroquine [].
Di-N,N-demethyl ferroquine
Compound Description: Di-N,N-demethyl ferroquine is a minor metabolite of Ferroquine formed through further oxidation of mono-N-demethyl ferroquine in the liver []. While less active than Ferroquine or mono-N-demethyl ferroquine, it retains some antimalarial activity, particularly against chloroquine-resistant strains [].
Relevance: Di-N,N-demethyl ferroquine contributes to the overall efficacy of Ferroquine as a minor metabolite. Its reduced activity compared to Ferroquine and mono-N-demethyl ferroquine provides insights into the structure-activity relationship, suggesting that the presence of the N-dimethyl groups is crucial for optimal antimalarial activity [].
Methylferroquine (Me-FQ)
Compound Description: Methylferroquine is a synthetic analog of Ferroquine where the terminal nitrogen in the side chain is methylated, preventing the formation of an intramolecular hydrogen bond []. It exhibits antimalarial activity but shows cross-resistance with chloroquine [].
Relevance: Methylferroquine is crucial for understanding the structure-activity relationship of Ferroquine. Its inability to form an intramolecular hydrogen bond, unlike Ferroquine, results in altered physicochemical properties and reduced activity against chloroquine-resistant parasites. This suggests that the intramolecular hydrogen bond in Ferroquine plays a significant role in its ability to circumvent chloroquine resistance mechanisms [].
Ruthenoquine (RQ)
Compound Description: Ruthenoquine is an analog of Ferroquine where the iron atom in the ferrocene moiety is replaced with ruthenium [, ]. Like Ferroquine, it demonstrates promising antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains [, ].
Relevance: Ruthenoquine is crucial for understanding the role of the metal center in Ferroquine's activity. Its comparable activity to Ferroquine, despite the different metal, suggests that the metal center's contribution to antimalarial activity might be related to its structural and electronic properties rather than a specific metal-dependent interaction [].
Methylruthenoquine (Me-RQ)
Compound Description: Methylruthenoquine is a derivative of Ruthenoquine with methylation at the terminal nitrogen of the side chain, preventing intramolecular hydrogen bond formation []. Similar to Methylferroquine, it shows cross-resistance with chloroquine [].
Relevance: Methylruthenoquine helps to further elucidate the structure-activity relationships of Ferroquine and its analogs. It demonstrates that the presence of the intramolecular hydrogen bond, observed in Ferroquine and Ruthenoquine, is crucial for circumventing chloroquine resistance mechanisms. The methylation and subsequent inability to form this bond lead to cross-resistance with chloroquine, highlighting the importance of this structural feature [].
Hydroxyferroquine
Compound Description: Hydroxyferroquine represents a class of Ferroquine derivatives designed to mimic the properties of hydroxychloroquine []. These compounds show reduced cytotoxicity compared to Ferroquine and exhibit potent in vitro inhibition of Plasmodium falciparum growth, surpassing chloroquine in efficacy [].
Relevance: Hydroxyferroquine derivatives highlight the potential for developing Ferroquine analogs with improved safety profiles and enhanced antimalarial activity. Their effectiveness against Plasmodium falciparum and potential for reduced toxicity compared to Ferroquine make them promising candidates for further development as antimalarial agents [].
Phenylequine (PQ)
Compound Description: Phenylequine refers to a class of 7-chloroquinoline-based compounds that incorporate a phenyl group into the structure []. These compounds, along with their Ferroquine counterparts, demonstrated good in vitro efficacy against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of P. falciparum [].
Relevance: Phenylequine analogs, alongside their Ferroquine counterparts, provide a comparative platform to assess the impact of different structural motifs on antimalarial activity. By comparing the activities of these two classes of compounds, researchers can gain a better understanding of the specific contributions of the ferrocenyl group in Ferroquine and its role in overcoming chloroquine resistance [].
Trioxaferroquines
Compound Description: Trioxaferroquines are hybrid molecules that combine the structural features of Ferroquine, a 1,2,4-trioxane (found in artemisinin), and a substituted quinoline []. This design aims to leverage the antimalarial properties of each component within a single molecule [].
Relevance: Trioxaferroquines showcase a strategy for developing novel antimalarials by combining the structural features of existing drugs. By incorporating a 1,2,4-trioxane moiety, known for its efficacy against Plasmodium falciparum, into the Ferroquine scaffold, researchers aim to enhance its potency and potentially broaden its spectrum of activity [].
Compound Description: This compound is a close analog of Ferroquine, also containing a ferrocenyl group attached to the chloroquine core []. It demonstrated interesting antimalarial activity against Plasmodium falciparum [].
Relevance: This analog provides insights into the structure-activity relationship of Ferroquine. The slight modification in the side chain allows researchers to probe how subtle structural changes affect the compound's interaction with its biological target and its overall antimalarial efficacy [].
Overview
Ferroquine is a synthetic derivative of artemisinin, specifically designed to enhance antimalarial activity. It is classified as an antimalarial agent and is notable for its potential in treating malaria, particularly in cases resistant to conventional treatments. Ferroquine is part of a broader category of compounds that includes various artemisinin derivatives, which are known for their rapid action against the Plasmodium parasites responsible for malaria.
Source
Ferroquine was developed as part of research initiatives aimed at combating malaria, particularly through the efforts of organizations like the Medicines for Malaria Venture. Its synthesis and testing have been documented in various scientific studies, highlighting its efficacy and safety profile compared to other antimalarial drugs.
Classification
Ferroquine falls under the classification of antimalarial agents, specifically within the subgroup of endoperoxide compounds. It is chemically related to artemisinin derivatives and is used primarily in the treatment of malaria caused by Plasmodium falciparum.
Synthesis Analysis
Methods
The synthesis of Ferroquine involves several key steps that utilize established organic chemistry techniques. The process typically begins with the modification of artemisinin or its derivatives to enhance pharmacological properties such as solubility and bioavailability.
Technical Details
Starting Materials: The synthesis often starts with dihydroartemisinin or similar precursors.
Chemical Modifications: Various chemical reactions, including alkylation and acylation, are employed to introduce functional groups that improve the compound's activity against malaria.
Purification: After synthesis, Ferroquine is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis
Structure
Ferroquine has a complex molecular structure characterized by a peroxide bridge, which is crucial for its antimalarial activity. The molecular formula is C₁₈H₁₈ClN₃O₃, indicating the presence of chlorine and nitrogen atoms alongside carbon and oxygen.
Data
Molecular Weight: Approximately 353.80 g/mol
Structural Features: The structure includes a fused bicyclic system typical of artemisinin derivatives, contributing to its mechanism of action against Plasmodium species.
Chemical Reactions Analysis
Reactions
Ferroquine undergoes several chemical reactions that are essential for its activation and interaction with biological systems. Key reactions include:
Activation: Ferroquine is activated in the presence of heme found in the malaria parasite, leading to the generation of reactive oxygen species.
Decomposition: Under specific conditions, it can decompose into various by-products that may also exhibit antimalarial properties.
Technical Details
The mechanism by which Ferroquine interacts with heme involves the formation of covalent bonds, which disrupts critical metabolic processes within the parasite.
Mechanism of Action
Process
Ferroquine exerts its antimalarial effects primarily through a two-step mechanism:
Heme Interaction: Once inside the Plasmodium-infected red blood cells, Ferroquine binds to heme, leading to the formation of reactive radicals.
Parasite Death: These radicals cause oxidative damage to vital biomolecules within the parasite, ultimately leading to cell death.
Data
Studies have shown that Ferroquine has a significant impact on reducing parasitemia levels in infected hosts when administered at therapeutic doses.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Ferroquine typically appears as a white crystalline powder.
Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
Chemical Properties
Stability: Ferroquine is stable under normal storage conditions but may degrade when exposed to light or moisture.
pH Sensitivity: Its solubility and stability can vary significantly with changes in pH.
Applications
Ferroquine has several scientific uses primarily focused on malaria treatment:
Antimalarial Therapy: It is being investigated as a potential treatment option for multidrug-resistant strains of Plasmodium falciparum.
Research Tool: Its unique properties make it valuable in research settings aimed at understanding malaria biology and developing new therapeutic strategies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fenbendazole is a member of the class of benzimidazoles that is 1H-benzimidazole which is substituted at positons 2 and 5 by (methoxycarbonyl)amino and phenylsulfanediyl groups, respectively. A broad-spectrum anthelmintic, it is used, particularly in veterinary medicine, for the treatment of nematodal infections. It has a role as an antinematodal drug. It is a member of benzimidazoles, a carbamate ester and an aryl sulfide. Fenbendazole is a benzimidazole that presents a wide spectrum anthelmintic effect. It is used against a number of gastrointestinal parasites including giardia, roundworms, hookworms, whipworms, the Taenia genus of tapeworms, pinworms, aelurostrongylus, paragonimiasis, strongyles, and Strongyloides. Fenbendazole is approved to be administered under veterinary to sheep, cattle, horses, fish, dogs, cats, rabbits and seals. Antinematodal benzimidazole used in veterinary medicine. See also: Bacitracin methylenedisalicylate; Fenbendazole (component of); Fenbendazole; Ivermectin; Praziquantel (component of).
Fendosal is a benzoindole that is 4,5-dihydro-3H-benzo[e]indole in which the nitrogen is substituted by a 3-carboxy-4-hydroxyphenyl group. A non-narcotic analgesic and non-steroidal anti-inflammatory drug, it has greater analgesic and inflammatory responses than aspirin but with less gastrointestinal toxicity. It has a role as a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It is a member of pyrroles, a benzoindole and a monohydroxybenzoic acid.
Fenebrutinib, also known as GDC-0853, is orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, GDC-0853 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.